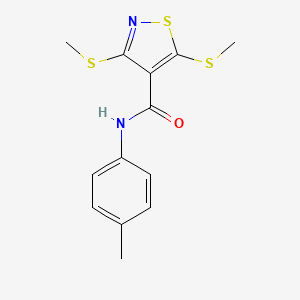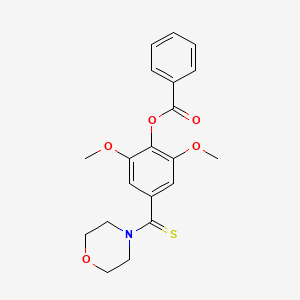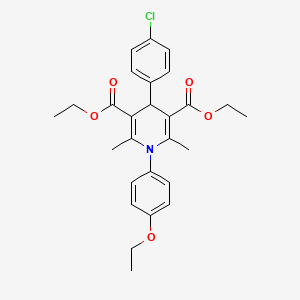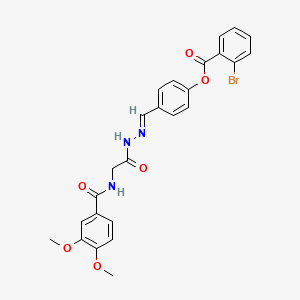
N-(4-methylphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features methylsulfanyl groups and a carboxamide functional group, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide typically involves multi-step organic reactions One common synthetic route includes the formation of the thiazole ring through cyclization reactions The starting materials often include substituted anilines and thioureas, which undergo cyclization in the presence of oxidizing agents to form the thiazole core
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods allow for precise control over reaction conditions such as temperature, pressure, and reagent concentration, leading to more efficient and scalable production processes.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methylphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aromatic ring and the thiazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
N-(4-methylphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide
- N-(4-chlorophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide
- N-(4-fluorophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide
Uniqueness
N-(4-methylphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets, making it a valuable molecule for specific applications.
Propriétés
Formule moléculaire |
C13H14N2OS3 |
|---|---|
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H14N2OS3/c1-8-4-6-9(7-5-8)14-11(16)10-12(17-2)15-19-13(10)18-3/h4-7H,1-3H3,(H,14,16) |
Clé InChI |
PJQCRNVPULKJLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=C(SN=C2SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15011926.png)
![(4E)-1-(4-bromophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B15011936.png)
![2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B15011946.png)
![4-[(5-nitro-2-{(2E)-2-[3-nitro-4-(pyrrolidin-1-yl)benzylidene]hydrazinyl}phenyl)sulfonyl]morpholine](/img/structure/B15011950.png)
![Tert-butyl 2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B15011958.png)
![methyl 4-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B15011960.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate](/img/structure/B15011966.png)
![2-bromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B15011976.png)

![2,6-dibromo-4-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B15011999.png)
![3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B15012007.png)

